2-Chloro-1-methoxy-4-methyl-3-nitro-benzene
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Overview
Description
2-Chloro-1-methoxy-4-methyl-3-nitro-benzene is an organic compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a yellow solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 2-Chloro-1-methoxy-4-methyl-3-nitro-benzene typically involves nitration and chlorination reactions. One common method includes the nitration of 1-methoxy-4-methyl-benzene (anisole) followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step .
Chemical Reactions Analysis
2-Chloro-1-methoxy-4-methyl-3-nitro-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Common reagents for these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
2-Chloro-1-methoxy-4-methyl-3-nitro-benzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methoxy-4-methyl-3-nitro-benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
2-Chloro-1-methoxy-4-methyl-3-nitro-benzene can be compared with similar compounds such as:
2-Chloro-1-methoxy-4-nitrobenzene: This compound lacks the methyl group present in this compound, which can affect its reactivity and applications.
2-Chloro-1-methoxy-4-methylbenzene: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
The presence of both the chloro and nitro groups in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
2-chloro-1-methoxy-4-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPVKPRYVAQYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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